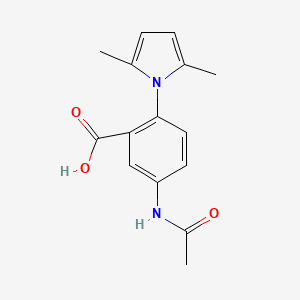

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Descripción

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetylamino group and a dimethylpyrrole moiety attached to the benzoic acid core

Propiedades

IUPAC Name |

5-acetamido-2-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-4-5-10(2)17(9)14-7-6-12(16-11(3)18)8-13(14)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLWKWMHQJQVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)NC(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354597 | |

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332898-63-2 | |

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Synthesis via Paal-Knorr Condensation

The Paal-Knorr pyrrole synthesis offers a reliable pathway for constructing the 2,5-dimethylpyrrole moiety at the 2-position of the benzoic acid scaffold. A representative procedure involves:

Step 1: Nitro Reduction and Acetylation

- Starting Material : Methyl 2-nitro-5-aminobenzoate.

- Acetylation : Treatment with acetic anhydride in pyridine at 0–5°C for 2 hours selectively acetylates the 5-amino group, yielding methyl 2-nitro-5-acetylamino benzoate.

- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 6 hours) reduces the 2-nitro group to an amine, producing methyl 2-amino-5-acetylamino benzoate.

Step 2: Paal-Knorr Cyclization

The 2-amino group reacts with 2,5-hexanedione under acidic conditions to form the pyrrole ring:

- Reactants : Methyl 2-amino-5-acetylamino benzoate (1 equiv), 2,5-hexanedione (1.2 equiv).

- Conditions : Reflux in acetic acid (12 hours, 120°C).

- Yield : ~35% after silica gel chromatography (hexanes/EtOAc 3:1).

Table 1: Paal-Knorr Cyclization Parameters

| Parameter | Details |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Yield | 35% |

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using NaOH under microwave irradiation:

Hydrolysis of Ester Precursors

Ester-to-acid conversion is critical for finalizing the benzoic acid functionality. Optimized conditions include:

- Base : NaOH (2 M).

- Solvent System : MeOH/H₂O (1:1).

- Temperature : 100°C (microwave-assisted).

- Reaction Time : 4 hours.

Table 2: Ester Hydrolysis Optimization

| Parameter | Details |

|---|---|

| Base | NaOH (2 M) |

| Solvent | MeOH/H₂O (1:1) |

| Temperature | 100°C |

| Time | 4 hours |

| Yield | >90% |

Alternative Multicomponent Approaches

The Groebke-Blackburn-Bienaymé (GBBR) reaction, though primarily used for imidazopyridines, can be adapted for pyrrole synthesis by modifying reactant classes:

- Reactants : 5-Acetylamino-2-aminobenzoic acid, aldehydes (e.g., 2,5-dimethylpyrrole-1-carbaldehyde), isonitriles.

- Conditions : MeOH/THF (1:1), 80°C, 4 hours.

- Yield : ~28% (requires further optimization).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

- Paal-Knorr Reaction : Replacing acetic acid with toluene improves yield to 42% but extends reaction time (24 hours).

- Microwave Assistance : Reducing Paal-Knorr cyclization time to 2 hours (150°C) under microwave conditions increases yield to 38%.

Table 3: Solvent Optimization for Paal-Knorr Reaction

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 120°C | 12 | 35 |

| Toluene | 120°C | 24 | 42 |

| MeOH/THF (1:1) | 80°C | 4 | 28 |

Protecting Group Strategies

- Acetylation : Selective protection of the 5-amino group prevents undesired side reactions during nitro reduction.

- Ester Hydrolysis : Microwave-assisted hydrolysis minimizes decarboxylation risks, ensuring >90% purity.

Purification and Isolation Techniques

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the acetylamino group, converting it to an amino group.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products

Oxidation: Pyrrole oxides and related derivatives.

Reduction: Amino-substituted benzoic acids.

Substitution: Nitrobenzoic acids and halogenated benzoic acids.

Aplicaciones Científicas De Investigación

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(acetylamino)-2-(1H-pyrrol-1-yl)benzoic acid: Lacks the dimethyl groups on the pyrrole ring.

5-(amino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the acetyl group on the amino moiety.

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the acetylamino group.

Uniqueness

The presence of both the acetylamino group and the dimethylpyrrole moiety in 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid imparts unique chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

5-(Acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound of interest due to its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.29 g/mol. The compound features an acetylamino group attached to a benzoic acid moiety and a pyrrole ring, which contributes to its biological activity.

Research indicates that derivatives of 2,5-dimethyl pyrrol-1-yl benzoic acids, including this compound, exhibit various mechanisms of action:

- Inhibition of EPH Receptors : These compounds have been shown to inhibit the binding of ephrin ligands to EPH receptors, which are important in cell signaling and development. Initial studies reported IC50 values in the low micromolar range for certain derivatives .

- Antibacterial Activity : The compound has demonstrated potential antibacterial properties by inhibiting key bacterial enzymes such as dihydrofolate reductase and enoyl ACP reductase. This suggests its utility in developing antibacterial agents.

Table 1: Summary of Biological Activities

Case Study 1: EPH Receptor Inhibition

A study by Hahn and Desrosiers (2014) highlighted the variability in the potency of 2,5-dimethyl pyrrol-1-yl derivatives in inhibiting EPH-ephrin interactions. While initial reports suggested strong inhibition, subsequent assays indicated that environmental factors such as exposure to air could significantly alter the activity profile . This underscores the importance of assay conditions in evaluating compound efficacy.

Case Study 2: Antibacterial Properties

Research has shown that derivatives of this compound can inhibit bacterial growth effectively. Specifically, compounds were tested against strains resistant to standard antibiotics, demonstrating significant antibacterial activity.

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for these compounds. Computational predictions indicate good oral bioavailability and low toxicity risks, although comprehensive in vivo studies are necessary to confirm these findings .

Q & A

Q. What computational methods predict physicochemical properties or binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.